Methyl 3-amino-5-bromo-2-hydroxybenzoate
Overview
Description
Methyl 3-amino-5-bromo-2-hydroxybenzoate: is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is also known by other names such as methyl 3-amino-5-bromosalicylate and 2-amino-4-bromo-6-(methoxycarbonyl)phenol . This compound is a derivative of benzoic acid and features both amino and bromo substituents, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Methyl 3-amino-5-bromo-2-hydroxybenzoate, also known as Methyl 3-amino-5-bromo-2-hydroxybenzenecarboxylate, is a chemical compound with the molecular weight of 246.06 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 3-amino-5-bromo-2-hydroxybenzoate typically begins with 3-amino-5-bromo-2-hydroxybenzoic acid.
Esterification: The carboxylic acid group of 3-amino-5-bromo-2-hydroxybenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino and bromo groups on the benzene ring make this compound susceptible to nucleophilic and electrophilic substitution reactions. For example, the amino group can undergo acylation to form amides.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while the amino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products:
Amides: Formed from acylation of the amino group.
Quinones: Formed from oxidation of the hydroxyl group.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-amino-5-bromo-2-hydroxybenzoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: This compound is used in the development of drugs due to its potential biological activity.
Industry:
Comparison with Similar Compounds
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of a hydroxyl group.
Methyl 2-amino-5-bromobenzoate: Similar structure but with the amino group in a different position.
Uniqueness: Methyl 3-amino-5-bromo-2-hydroxybenzoate is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for a wide range of chemical reactions and applications. The bromo substituent further enhances its reactivity and utility in organic synthesis .
Properties
IUPAC Name |
methyl 3-amino-5-bromo-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJRJOTYBRIVQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576547 | |
Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141761-82-2 | |
Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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